molecular formula C7H5ClF3NO2S B129622 2-Chloro-4-(trifluoromethyl)benzenesulfonamide CAS No. 146533-47-3

2-Chloro-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B129622
CAS No.: 146533-47-3
M. Wt: 259.63 g/mol
InChI Key: ZKBZHFCXIXOBTJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzenesulfonamide: is an organic compound with the molecular formula C7H5ClF3NO2S and a molecular weight of 259.63 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product .

    Starting Material: 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

    Reagent: Ammonia or an amine

    Solvent: Typically an organic solvent such as dichloromethane or acetonitrile

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures

    Reaction Time: The reaction time can vary depending on the specific conditions but generally ranges from a few hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., toluene).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in the study of enzyme function and the development of enzyme inhibitors .

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research applications.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBZHFCXIXOBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378777
Record name 2-chloro-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146533-47-3
Record name 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146533-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-4-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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